N-benzyl-2-{7-methyl-3-oxo-5-[4-(trifluoromethyl)phenyl]-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide
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Overview
Description
N-benzyl-2-{7-methyl-3-oxo-5-[4-(trifluoromethyl)phenyl]-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide: is a complex organic compound with a unique structure that includes a benzyl group, a trifluoromethyl phenyl group, and a triazolopyrimidine core
Mechanism of Action
Benzyl group
This is a common structural motif in many pharmaceuticals and natural products. It can participate in various chemical reactions and can influence the lipophilicity and bioavailability of the compound .
Trifluoromethyl group
This group is often used in drug design to improve metabolic stability and increase binding affinity to the target .
1,2,4-Triazolo[4,3-c]pyrimidin-2-yl group
Compounds containing a 1,2,4-triazole ring have been reported to exhibit a wide range of biological activities .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-benzyl-2-{7-methyl-3-oxo-5-[4-(trifluoromethyl)phenyl]-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide are largely determined by its unique structural features . The presence of a trifluoromethyl group can enhance the compound’s potency towards certain enzymes . The triazole nucleus, which contains two carbon and three nitrogen atoms, is capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Cellular Effects
Based on the known properties of similar compounds, it can be hypothesized that it may influence cell function by interacting with various cell signaling pathways, influencing gene expression, and affecting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully elucidated. It is known that compounds with a similar structure can exert their effects at the molecular level through various mechanisms. These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{7-methyl-3-oxo-5-[4-(trifluoromethyl)phenyl]-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the triazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
Introduction of the trifluoromethyl phenyl group: This step often involves nucleophilic substitution reactions using trifluoromethyl benzene derivatives.
Attachment of the benzyl group: This can be done through benzylation reactions using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{7-methyl-3-oxo-5-[4-(trifluoromethyl)phenyl]-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl and phenyl groups.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous medium.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
N-benzyl-2-{7-methyl-3-oxo-5-[4-(trifluoromethyl)phenyl]-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: It can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Research: The compound can be used as a probe to study various biological processes and pathways.
Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
N-benzyl-2-{7-methyl-3-oxo-5-[4-(trifluoromethyl)phenyl]-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide can be compared with similar compounds such as:
Benzylamine: A simpler compound with a benzyl group attached to an amine.
Triazolopyrimidines: Compounds with a similar core structure but different substituents.
Trifluoromethyl phenyl derivatives: Compounds with a trifluoromethyl phenyl group but different core structures.
The uniqueness of this compound lies in its combination of these structural elements, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
N-benzyl-2-[7-methyl-3-oxo-5-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N5O2/c1-14-11-18-28-29(13-19(31)26-12-15-5-3-2-4-6-15)21(32)30(18)20(27-14)16-7-9-17(10-8-16)22(23,24)25/h2-11H,12-13H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUZBWFOJYBACH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(C(=O)N2C(=N1)C3=CC=C(C=C3)C(F)(F)F)CC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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